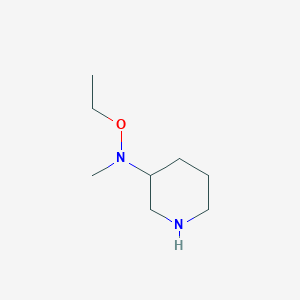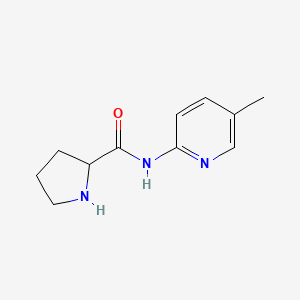
N-Ethoxy-N-methylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethoxy-N-methylpiperidin-3-amine is a chemical compound that belongs to the piperidine class of organic compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethoxy group and a methyl group attached to the nitrogen atom of the piperidine ring. It has a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethoxy-N-methylpiperidin-3-amine typically involves the reductive amination of piperidine derivatives. One common method is the condensation of N-methylpiperidin-3-amine with an ethoxy-containing aldehyde or ketone, followed by reduction of the resulting imine. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen in the presence of a metal catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethoxy-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethoxy-N-methylpiperidin-3-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield this compound derivatives with different substituents.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen with a metal catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: N-ethoxy-N-methylpiperidin-3-one.
Reduction: Various this compound derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
N-Ethoxy-N-methylpiperidin-3-amine has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways involving piperidine derivatives.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Ethoxy-N-methylpiperidin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
N-Methylpiperidin-3-amine: Lacks the ethoxy group, making it less versatile in chemical reactions.
N-Ethylpiperidin-3-amine: Contains an ethyl group instead of a methyl group, leading to different pharmacological properties.
N-Ethoxy-N-methylpiperidin-4-amine: Similar structure but with the amine group at a different position on the piperidine ring.
Uniqueness: N-Ethoxy-N-methylpiperidin-3-amine is unique due to the presence of both ethoxy and methyl groups on the nitrogen atom, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its pharmacological profile and make it a valuable compound in drug discovery .
Propriétés
Formule moléculaire |
C8H18N2O |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
N-ethoxy-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C8H18N2O/c1-3-11-10(2)8-5-4-6-9-7-8/h8-9H,3-7H2,1-2H3 |
Clé InChI |
IHGYPFIVQGGYDB-UHFFFAOYSA-N |
SMILES canonique |
CCON(C)C1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B13185750.png)


![4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13185769.png)
![(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)






![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B13185815.png)

![4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13185820.png)
